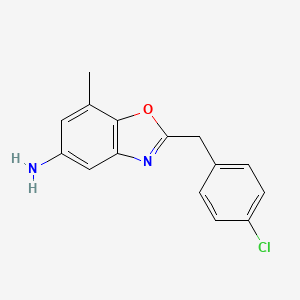

2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

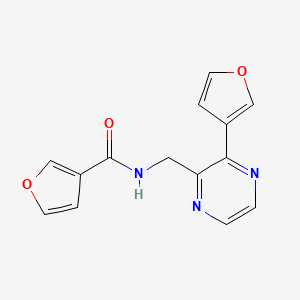

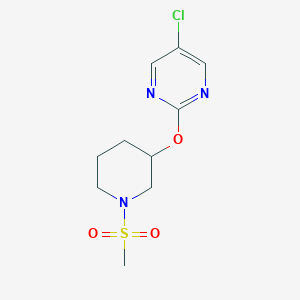

The compound is a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “2-(4-Chlorobenzyl)” part suggests a 4-Chlorobenzyl group attached to the second position of the benzoxazole ring . The “7-methyl” indicates a methyl group attached to the seventh position of the benzoxazole ring . The “5-amine” suggests an amine group (-NH2) attached to the fifth position of the benzoxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzoxazole ring with various functional groups attached at the 2nd, 5th, and 7th positions . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions and reagents used. For example, the amine group could participate in acid-base reactions, or the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like 4-chlorobenzyl alcohol are solid at room temperature and have a pungent odor .Scientific Research Applications

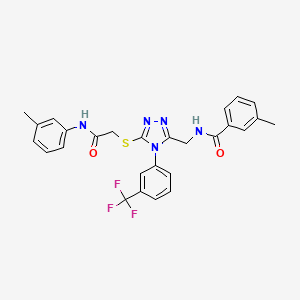

Synthesis and Antimicrobial Activities

Some novel derivatives of triazoles and benzoxazoles, including compounds related to 2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. Certain compounds exhibited good to moderate activities against test microorganisms, suggesting potential applications in antimicrobial drug development (Bektaş et al., 2007).

Electrochemical Oxidative Amination

An electrochemical process for coupling benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, has been developed. This process uses a tetraalkylammonium halide as a redox catalyst and avoids the use of excess chemical oxidants, thus reducing waste and simplifying the workup process (Gao et al., 2014).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to benzoxazoles, have shown selective and potent antitumor properties in vitro and in vivo. They have been studied for their potential use in cancer treatment, with particular focus on their metabolic activation and the development of prodrugs to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).

Chemical Process Optimization

The chemical engineering aspects of optimizing active pharmaceutical ingredient synthesis, including for compounds similar to 2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine, have been studied. This research includes kinetic modeling of complex reaction networks, which can improve productivity and scalability in pharmaceutical manufacturing (Grom et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-7-methyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-9-6-12(17)8-13-15(9)19-14(18-13)7-10-2-4-11(16)5-3-10/h2-6,8H,7,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKFLQCEGNJUNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)CC3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2447429.png)

![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)

![7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2447438.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2447442.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)